molecular formula C7H4BrF3O2 B1271966 3-Bromo-4-(trifluoromethoxy)phenol CAS No. 886496-88-4

3-Bromo-4-(trifluoromethoxy)phenol

Cat. No.: B1271966
CAS No.: 886496-88-4
M. Wt: 257 g/mol
InChI Key: GVPNWQKCKBFPBG-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257.01 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenol group on a benzene ring. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethoxy groups contribute to the compound’s reactivity and binding affinity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethoxy)phenol
  • 3-Bromo-4-(trifluoromethyl)phenol
  • 3-Bromo-4-(methoxy)phenol

Uniqueness

3-Bromo-4-(trifluoromethoxy)phenol is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPNWQKCKBFPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373765
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-88-4
Record name 3-Bromo-4-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(trifluoromethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Bromo-4-(trifluoromethoxy)phenol?

A1: While the abstract doesn't explicitly state the molecular weight, it does mention that the structure of this compound was confirmed by MS (mass spectrometry) and 1H NMR (proton nuclear magnetic resonance) [].

  • Spectroscopic Data: The article confirms the structure through MS and 1H NMR, but the specific spectral data points are not provided in the abstract [].

Q2: Can you describe the synthetic route for producing this compound as outlined in the research?

A2: The synthesis starts with 2-(trifluoromethoxy)aniline.

  1. Nitration: 2-(trifluoromethoxy)aniline undergoes nitration to yield 2-trifluoromethoxy-5-nitroaniline [].
  2. Sandmeyer Reaction: This intermediate is then subjected to the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide [].
  3. Reduction: The nitro group in the resulting compound is reduced [].
  4. Hydrolysis: Finally, hydrolysis of the intermediate yields the desired product, this compound [].

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